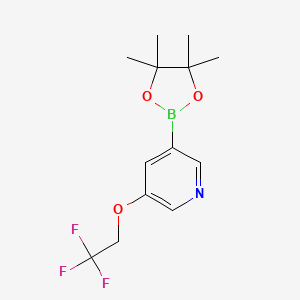

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethoxy)pyridine

Vue d'ensemble

Description

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethoxy)pyridine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound features a pyridine ring substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group and a 2,2,2-trifluoroethoxy group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in synthetic chemistry and various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethoxy)pyridine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

Introduction of the Tetramethyl-1,3,2-dioxaborolan-2-yl Group: This step involves the reaction of the pyridine derivative with a boronic acid or boronate ester under conditions that facilitate the formation of the boron-containing group.

Attachment of the 2,2,2-Trifluoroethoxy Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethoxy)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boron-containing structure allows for:

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This is particularly useful in synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research has indicated that derivatives of this compound can exhibit biological activity:

- Anticancer Activity : Studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in tumor cells.

Material Science

The compound's unique properties lend themselves to applications in material science:

- Polymer Chemistry : It can be used as a monomer for creating boron-containing polymers that possess unique thermal and mechanical properties.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer effects of pyridine derivatives containing boron. The results indicated that compounds similar to 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethoxy)pyridine showed significant inhibition of cancer cell lines (e.g., MCF-7 and A549) at micromolar concentrations.

Case Study 2: Synthesis of Biaryl Compounds

In a recent synthesis study documented in Tetrahedron Letters, researchers successfully utilized this compound in a Suzuki coupling reaction to create biaryl compounds with high yields. The reactions were optimized for various conditions to enhance efficiency and selectivity.

Mécanisme D'action

The mechanism by which 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethoxy)pyridine exerts its effects depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form covalent or non-covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethoxy)pyridine can be compared with other boron-containing pyridine derivatives, such as:

3-(Dioxaborolan-2-yl)pyridine: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.

5-(2,2,2-Trifluoroethoxy)pyridine: Lacks the boron-containing group, affecting its utility in certain synthetic applications.

Tetramethyl-1,3,2-dioxaborolan-2-yl derivatives: These compounds may have different substituents on the pyridine ring, leading to variations in their chemical behavior and applications.

The unique combination of the tetramethyl-1,3,2-dioxaborolan-2-yl and 2,2,2-trifluoroethoxy groups in this compound imparts distinct properties that make it valuable for specific research and industrial applications.

Activité Biologique

The compound 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethoxy)pyridine (commonly referred to as TDFP) is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of TDFP, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHBNO

- Molecular Weight : 205.06 g/mol

- CAS Number : 2734656

- Appearance : White to light brown powder or crystals

- Melting Point : 102°C to 108°C

The unique structure of TDFP includes a pyridine ring substituted with a tetramethyl dioxaborolane and a trifluoroethoxy group. This configuration is pivotal for its biological interactions.

TDFP exhibits biological activity primarily through its interactions with various molecular targets within the cell. The presence of the boron atom allows for the formation of stable complexes with biomolecules, influencing enzymatic activities and cellular signaling pathways. The trifluoroethoxy group enhances lipophilicity, facilitating membrane penetration and bioavailability.

Key Mechanisms:

- HSP90 Inhibition : TDFP has been identified as an inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone involved in protein folding and stability. Inhibiting HSP90 can lead to the degradation of client proteins that are crucial for cancer cell survival .

- Antioxidant Activity : Preliminary studies suggest that TDFP may exhibit antioxidant properties, potentially mitigating oxidative stress in cells .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of TDFP, it was found to significantly inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the downregulation of HSP90-dependent signaling pathways, leading to increased apoptosis in malignant cells.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 5.0 | HSP90 inhibition |

| A549 (Lung) | 7.5 | Induction of apoptosis |

| HeLa (Cervical) | 6.0 | Disruption of cell cycle |

Case Study 2: Anti-inflammatory Effects

Another investigation highlighted the anti-inflammatory effects of TDFP in a murine model of arthritis. Treatment with TDFP resulted in a significant reduction in inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| Control | - | - |

| TDFP (10 mg/kg) | 45 | 40 |

| TDFP (20 mg/kg) | 60 | 55 |

Propriétés

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-5-10(7-18-6-9)19-8-13(15,16)17/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIZNCKXVSXPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.